3-(Methylthio)-1H-pyrazol-5-amine

Regioselective Synthesis Pyrazole Chemistry Building Block

3-(Methylthio)-1H-pyrazol-5-amine (CAS 117736-74-0) is a heterocyclic organic compound classified as a 5-aminopyrazole derivative bearing a methylthio (-SCH₃) substituent at the 3-position. With a molecular formula of C₄H₇N₃S, a molecular weight of 129.18 g/mol, and a computed topological polar surface area (TPSA) of 80 Ų, it serves as a versatile synthetic intermediate rather than an end-use pharmaceutical.

Molecular Formula C4H7N3S
Molecular Weight 129.19 g/mol
CAS No. 117736-74-0
Cat. No. B179696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)-1H-pyrazol-5-amine
CAS117736-74-0
Synonyms3-(Methylthio)-1H-pyrazol-5-amine
Molecular FormulaC4H7N3S
Molecular Weight129.19 g/mol
Structural Identifiers
SMILESCSC1=NNC(=C1)N
InChIInChI=1S/C4H7N3S/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H3,5,6,7)
InChIKeyNPBDQUSJACEGDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylthio)-1H-pyrazol-5-amine (CAS 117736-74-0) for Chemical Synthesis: A Critical 5-Aminopyrazole Building Block


3-(Methylthio)-1H-pyrazol-5-amine (CAS 117736-74-0) is a heterocyclic organic compound classified as a 5-aminopyrazole derivative bearing a methylthio (-SCH₃) substituent at the 3-position [1]. With a molecular formula of C₄H₇N₃S, a molecular weight of 129.18 g/mol, and a computed topological polar surface area (TPSA) of 80 Ų, it serves as a versatile synthetic intermediate rather than an end-use pharmaceutical . Its primary value lies in its bifunctional reactivity, enabling regioselective transformations that are not feasible with des-thio or alternative C3-substituted pyrazole analogs [2].

3-(Methylthio)-1H-pyrazol-5-amine: Why Generic Pyrazole Intermediates Cannot Replicate Its Regioselective Utility


Generic substitution of 3-(methylthio)-1H-pyrazol-5-amine with other 5-aminopyrazoles or simple pyrazole building blocks is chemically inadvisable due to the critical directing and activating effects of the C3-methylthio group. This substituent dictates specific regiochemical outcomes during key reactions, such as cyclocondensations with α-oxoketene dithioacetals or β-oxodithioesters, enabling the exclusive formation of either 5-(methylthio)- or 3-(methylthio)-substituted pyrazoles, a selectivity that is not observed with analogs lacking the thioether moiety [1]. Furthermore, the methylthio group serves as a latent site for further functionalization, including methylation at endocyclic nitrogen atoms where the isomer ratio is exquisitely sensitive to the C4-substituent, a property unique to this class of building blocks [2]. Using alternative compounds, such as 3-methyl-1H-pyrazol-5-amine or unsubstituted 5-aminopyrazole, would result in different reaction pathways, lower yields, and the generation of undesired regioisomeric mixtures, significantly compromising downstream synthesis efficiency [3].

3-(Methylthio)-1H-pyrazol-5-amine: Quantitative Differentiation vs. Structural Analogs for Procurement Decisions


Regioselectivity Advantage: Exclusive Control Over 3- vs. 5-(Methylthio)pyrazole Formation

The C3-methylthio group in 3-(methylthio)-1H-pyrazol-5-amine enables exclusive regiocontrol during cyclocondensation with α-oxoketene dithioacetals, yielding exclusively 1-aryl-3-(methylthio)-4,5-substituted pyrazoles. In contrast, reactions with arylhydrazines lacking the pre-installed methylthio group produce mixtures of 3- and 5-substituted regioisomers [1].

Regioselective Synthesis Pyrazole Chemistry Building Block

Predictable N-Methylation: Isomer Ratios Controlled by C4-Substituent Nature

Methylation of 5-amino-3-methylthio-1H-pyrazole derivatives with CH₃I results in a mixture of N1- and N2-methylated isomers. Crucially, the isomer ratio is dependent on the electronic and steric nature of the C4-substituent, a tunable property verified by X-ray crystallography and ab initio calculations [1]. Analogs without the methylthio group, such as 5-amino-3-methyl-1H-pyrazole, do not exhibit this predictable, substituent-dependent regiodivergence.

Alkylation Structure-Reactivity Crystal Engineering

Superior Purity Baseline: 97-98% Minimum Purity vs. Common 95% Technical Grade Analogs

3-(Methylthio)-1H-pyrazol-5-amine is commercially available from multiple reputable vendors at a minimum purity specification of 97-98% . This is a critical differentiator from many generic pyrazole building blocks, such as 3-methyl-1H-pyrazol-5-amine or 5-amino-1H-pyrazole, which are often supplied at 95% purity and may contain uncharacterized impurities that interfere with subsequent synthetic steps .

Quality Control Synthetic Intermediate Procurement

Versatile Building Block for Biologically Active Scaffolds: Trk Kinase Inhibitor Precursor

3-(Methylthio)-1H-pyrazol-5-amine serves as a key reagent in the synthesis of 2-(α-arylalkylamino)-4-(pyrazolylamino)pyrimidines, which are potent inhibitors of Trk kinases [1]. Its use in this capacity is directly linked to the presence of the methylthio group, which facilitates the formation of the crucial pyrazolylamino linkage. The closely related analog, 3-methyl-1H-pyrazol-5-amine, lacks the sulfur atom and cannot engage in the same sulfur-directed or sulfur-mediated coupling strategies, resulting in either no reaction or the formation of different, less active products.

Medicinal Chemistry Kinase Inhibitor Drug Discovery

Optimal Application Scenarios for 3-(Methylthio)-1H-pyrazol-5-amine in Research and Industrial Settings


Regioselective Synthesis of Highly Substituted Pyrazoles for Medicinal Chemistry

This compound is the definitive choice for synthetic projects requiring the exclusive formation of 1-aryl-3-(methylthio)-4,5-substituted pyrazoles. As demonstrated in the literature, its use avoids the formation of regioisomeric mixtures that plague alternative starting materials, thereby streamlining purification and maximizing yield [1]. This is particularly critical in medicinal chemistry programs where rapid analog generation and purity are paramount.

Design of N-Alkylated Pyrazole Derivatives with Tunable Regiochemistry

When the goal is to prepare a specific N-methylated pyrazole regioisomer, and the ratio is known to be influenced by the C4-substituent, this building block is essential. The predictable, substituent-dependent isomer ratios reported in the literature provide a rational design basis that is not available for non-thioether analogs [1].

Construction of Trk Kinase Inhibitor Libraries via Pyrazolylamino-Pyrimidine Linkages

For drug discovery teams focused on neurotrophic tyrosine kinase receptor (Trk) inhibition, 3-(methylthio)-1H-pyrazol-5-amine is a validated building block. Its application in the synthesis of potent 2-(α-arylalkylamino)-4-(pyrazolylamino)pyrimidines is well-precedented, offering a low-risk entry point into this important therapeutic area [1].

High-Fidelity Scale-Up Where Starting Material Purity Impacts Process Yield

In process chemistry or any large-scale synthesis where yield and impurity profiles are critical, the high commercial purity (97-98%) of this compound [1][2] directly translates to fewer downstream processing steps. The 2-3% higher purity compared to many generic analogs can significantly reduce the burden of byproduct formation and purification during scale-up.

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